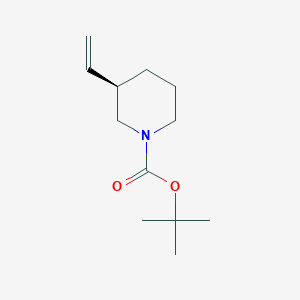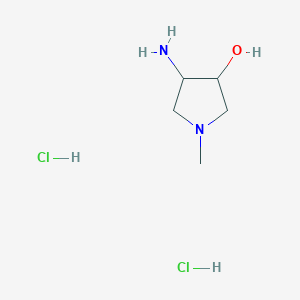
Dichloro(cycloocta-1,5-diene)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(cycloocta-1,5-diene)ruthenium(II) is an organometallic compound with the chemical formula C8H12Cl2Ru. It is a coordination complex where ruthenium is bonded to two chloride ions and a cycloocta-1,5-diene ligand. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(cycloocta-1,5-diene)ruthenium(II) can be synthesized by reacting ruthenium trichloride with cycloocta-1,5-diene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of dichloro(cycloocta-1,5-diene)ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(cycloocta-1,5-diene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with dichloro(cycloocta-1,5-diene)ruthenium(II) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Aplicaciones Científicas De Investigación
Dichloro(cycloocta-1,5-diene)ruthenium(II) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which dichloro(cycloocta-1,5-diene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the ligands present .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but contains platinum instead of ruthenium.
Dichloro(1,5-cyclooctadiene)rhodium(I): Contains rhodium and is used in similar catalytic applications.
Dichloro(p-cymene)ruthenium(II): Another ruthenium complex with different ligands.
Uniqueness
Dichloro(cycloocta-1,5-diene)ruthenium(II) is unique due to its specific coordination environment and the properties imparted by the cycloocta-1,5-diene ligand. This makes it particularly effective in certain catalytic applications, where it can offer advantages in terms of activity, selectivity, and stability compared to similar compounds .
Propiedades
IUPAC Name |
cyclooctane;dichlororuthenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-8H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRTBBASJHPIE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-bromo-1-[(2S)-oxan-2-yl]pyrazole-4-carboxylate](/img/structure/B8217593.png)



![6-O-tert-butyl 8-O-ethyl (8R)-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B8217606.png)
![2-[(7R)-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B8217610.png)
![(4R)-4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8217618.png)
![tert-butyl (3S)-3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8217624.png)
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B8217632.png)


